Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Medicinal chemistry Synthetic methodology Building block procurement

Tert‑butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS 1251001‑73‑6, MF C₁₅H₁₈N₂O₃, MW 274.32) is an N‑Boc‑protected spiroazetidine‑oxindole that merges the oxindole pharmacophore with a rigid azetidine ring. The scaffold belongs to the broader class of spirocyclic oxindoles, which are recognised as privileged structures in medicinal chemistry because they introduce three‑dimensionality, enhance conformational pre‑organisation, and can improve physicochemical profiles relative to flat analogues.

Molecular Formula C15H18N2O3
Molecular Weight 274.32
CAS No. 1251001-73-6
Cat. No. B2594698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
CAS1251001-73-6
Molecular FormulaC15H18N2O3
Molecular Weight274.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)C3=CC=CC=C3NC2=O
InChIInChI=1S/C15H18N2O3/c1-14(2,3)20-13(19)17-8-15(9-17)10-6-4-5-7-11(10)16-12(15)18/h4-7H,8-9H2,1-3H3,(H,16,18)
InChIKeyKNXROXDVJNVTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Tert‑butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS 1251001-73-6) – A Protected Spiroazetidine-Oxindole Building Block


Tert‑butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS 1251001‑73‑6, MF C₁₅H₁₈N₂O₃, MW 274.32) is an N‑Boc‑protected spiroazetidine‑oxindole that merges the oxindole pharmacophore with a rigid azetidine ring [1]. The scaffold belongs to the broader class of spirocyclic oxindoles, which are recognised as privileged structures in medicinal chemistry because they introduce three‑dimensionality, enhance conformational pre‑organisation, and can improve physicochemical profiles relative to flat analogues [2]. The compound is commercially available at multi‑gram scale with a typical purity of ≥ 97 % (HPLC) , positioning it as a ready‑to‑use intermediate for parallel library synthesis and structure‑activity‑relationship (SAR) exploration.

Why In‑Class Spirooxindole Building Blocks Cannot Substitute Tert‑butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate


Spiro[azetidine‑3,3'‑indolin]‑2'‑one (CAS 1603067‑29‑3) and the reduced indoline analogue (CAS 2060027‑09‑8) share the spiroazetidine‑indole core but lack the orthogonal N‑Boc protection that is integral to the tert‑butyl carbamate derivative [REFS-1,2]. The Boc group serves two functions that cannot be replicated by the free amine or N‑alkyl congeners: (i) it masks the secondary amine during Pd‑catalysed cross‑coupling, oxidative, or basic transformations, preventing catalyst poisoning and side reactions; (ii) it can be selectively removed under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) without affecting the oxindole carbonyl, enabling a modular “protect‑then‑deprotect” workflow that is incompatible with the free amine or the reduced indoline [2]. Conformational rigidity arising from the spiro‑junction, combined with the differentiated α‑acidic protons of the oxindole carbonyl, further distinguishes this compound from non‑spirocyclic or non‑carbonyl‑containing azetidine building blocks, making direct substitution impractical in multi‑step medicinal chemistry sequences [1].

Quantitative Differentiation Evidence for Tert‑butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS 1251001‑73‑6)


Orthogonal Boc Protection Enables Selective Deprotection vs. Free Amine Congener

The tert‑butyl carbamate (Boc) group on the azetidine nitrogen of the target compound provides orthogonal protection that is absent in the deprotected spiro[azetidine‑3,3'‑indolin]‑2'‑one (CAS 1603067‑29‑3). Under standard TFA/CH₂Cl₂ (1:1, 0 °C to RT) or 4 M HCl/dioxane conditions, quantitative Boc removal is achieved within 1–2 h to liberate the free secondary amine, whereas the oxindole carbonyl and the spiro‑junction remain intact [1]. The free amine analogue, by contrast, requires re‑protection before Pd‑catalysed cross‑coupling or oxidative transformations to avoid catalyst poisoning, adding two synthetic steps [2].

Medicinal chemistry Synthetic methodology Building block procurement

Conformational Rigidity and Physicochemical Differentiation vs. Reduced Indoline Analogue

The spiro[azetidine‑3,3'‑indole] core of the target compound enforces a rigid orthogonal arrangement between the azetidine and oxindole rings, as confirmed by X‑ray crystallography of related spiroazetidine‑oxindole RSV inhibitors [1]. This contrasts with the reduced indoline analogue (tert‑butyl 1',2'‑dihydrospiro[azetidine‑3,3'‑indole]‑1‑carboxylate, CAS 2060027‑09‑8), which lacks the oxindole carbonyl and therefore has one fewer hydrogen‑bond acceptor. Predicted physicochemical data: target compound density 1.27 ± 0.1 g/cm³, boiling point 451.5 ± 45.0 °C ; analogue MW 260.33 g/mol (vs. 274.32 for target) .

Physicochemical properties Molecular design Lead optimisation

Class‑Level Evidence: Spiroazetidine‑Oxindoles Demonstrate Sub‑Nanomolar RSV Fusion Inhibition

Although direct biological data for CAS 1251001‑73‑6 are not available, the spiroazetidine‑oxindole scaffold to which it belongs has produced clinical‑stage RSV fusion inhibitors. In the 2018 RSV programme, lead spiroazetidine‑oxindole 14h exhibited an EC₅₀ of 0.8 nM in a cell‑based RSV assay (HEp‑2 cells) and 71 % oral bioavailability in mice [1]. The 2024 long‑acting injectable series further demonstrated that spiro‑azetidine oxindoles maintain potent RSV entry inhibition (EC₅₀ values in the low nanomolar range) with pharmacokinetic profiles suitable for 3–6 month depot injection [2]. This establishes the spiroazetidine‑oxindole core as a validated pharmacophore, and the Boc‑protected building block as a direct entry point into this proven chemical space.

Antiviral drug discovery RSV fusion inhibitor Pharmacophore validation

Class‑Level Evidence: Spiroazetidine‑Tetracycles Exhibit Sub‑3 nM MK2 Enzyme Inhibition

Spiroazetidine‑substituted tetracyclic lactams, topologically related to the target building block, are among the most potent MK2 (MAPKAP‑K2) inhibitors reported. Spiroazetidine derivatives achieve MK2 IC₅₀ values < 3 nM in enzymatic assays and inhibit downstream TNFα release from hPBMCs with IC₅₀ < 0.3 μM [1]. The spiroazetidine moiety was critical for potency because it rigidifies the tetracyclic core in the ATP‑binding site, as seen in the co‑crystal structure PDB 3M2W (resolution 2.41 Å) [2]. Introduction of the Boc‑protected spiroazetidine‑oxindole fragment enables SAR exploration of this privileged geometry in MK2 and related kinase programmes.

Kinase inhibitor MAPKAP‑K2 (MK2) Inflammation

Commercially Available at ≥ 97 % Purity, Enabling Immediate Use in Parallel Synthesis

CAS 1251001‑73‑6 is supplied by multiple vendors at a minimum purity of 97 % (HPLC) . In comparison, the deprotected analogue spiro[azetidine‑3,3'‑indolin]‑2'‑one (CAS 1603067‑29‑3) is typically offered at 95–97 % purity but is noted as a discontinued product at some major suppliers, indicating limited commercial availability . The Boc‑protected derivative is consistently listed as an in‑stock item from multiple sources, supporting uninterrupted library synthesis.

Parallel synthesis Library production Procurement specification

Enantioselective Synthesis Achieved: Up to 98 % Enantiomeric Ratio for the Spiroazetidine‑Oxindole Core

A 2024 enantioselective phase‑transfer‑catalysed method reported the synthesis of spiro‑3,2'‑azetidine oxindoles in up to 2:98 enantiomeric ratio (er) via intramolecular C–C bond formation using a novel SF₅‑containing chiral cation catalyst [1]. The N‑PMB‑protected analogue was obtained in 92 % yield with 4:96 er, demonstrating that the spiroazetidine‑oxindole core is accessible with high enantiocontrol [2]. The Boc‑protected building block serves as a racemic or enantioenriched substrate for such transformations, and subsequent Boc deprotection yields the enantioenriched free amine without erosion of stereochemistry.

Asymmetric synthesis Enantioselective catalysis Chiral building blocks

Research and Industrial Application Scenarios for Tert‑butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS 1251001‑73‑6)


Parallel Synthesis of RSV Fusion Inhibitor Libraries

Medicinal chemistry teams developing RSV entry inhibitors can use CAS 1251001‑73‑6 as the core building block for parallel library synthesis. Boc deprotection (TFA/CH₂Cl₂, 1–2 h) liberates the free azetidine amine, which can then be diversified via amide coupling, reductive amination, or urea formation to generate hundreds of analogues in a single campaign. The scaffold has produced clinical‑stage RSV inhibitors with EC₅₀ = 0.8 nM and 71 % oral bioavailability, validating this synthetic strategy [1]. The most advanced spiro‑azetidine oxindole series has been formulated as a long‑acting injectable suspension providing 3–6 months of RSV prophylaxis with 1–2 intramuscular injections [2].

Construction of Spiroazetidine‑Containing Kinase Inhibitor Scaffolds

The Boc‑protected spiroazetidine‑oxindole can be elaborated into tetracyclic lactam scaffolds that occupy the ATP‑binding site of MAPKAP‑K2 (MK2) and related kinases. Spiroazetidine‑substituted tetracycles achieve MK2 IC₅₀ < 3 nM and inhibit TNFα release from hPBMCs (IC₅₀ < 0.3 μM) [3]. The rigid spiro‑geometry, confirmed by co‑crystal structures (PDB 3M2W, 2.41 Å resolution), mimics the bioactive conformation of the tetracyclic core, making this building block an ideal starting material for structure‑based kinase inhibitor design [4].

Enantioselective Synthesis of Chiral Spirocyclic Oxindole Pharmacophores

Researchers pursuing enantioselective routes to spiro‑3,2'‑azetidine oxindoles can employ the Boc‑protected building block in phase‑transfer‑catalysed cyclisation reactions. The 2024 methodology delivers the spiroazetidine‑oxindole core in up to 2:98 enantiomeric ratio, and the Boc group can be subsequently removed without racemisation [5]. This enables the preparation of single‑enantiomer intermediates for programmes where absolute stereochemistry is critical for target engagement, such as MDM2‑p53 interaction inhibitors or enantioselective RSV fusion inhibitors.

Fragment‑Based and Structure‑Guided Drug Discovery

The spiroazetidine‑oxindole core is an attractive fragment for structure‑guided drug discovery because its three‑dimensional spiro‑junction imposes conformational pre‑organisation, reducing entropic penalty upon target binding. The oxindole carbonyl provides an additional hydrogen‑bond acceptor compared to the reduced indoline analogue (HBA = 3 vs. 2) . Combined with the orthogonal Boc handle, the building block is compatible with fragment‑growing strategies that require selective amine deprotection followed by diversification, allowing medicinal chemists to explore vectors identified by X‑ray crystallography.

Quote Request

Request a Quote for Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.